

Navigating the Research Landscape: A Technical Guide to Ditridecylamine

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Compound of Interest

Compound Name: *Ditridecylamine*

Cat. No.: *B009203*

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For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is paramount to the success of their work. **Ditridecylamine**, a secondary amine with long alkyl chains, finds application in various research areas, including solvent extraction and chromatography. This technical guide provides an in-depth overview of its commercial sources, purity grades, and key experimental applications.

Commercial Availability and Purity Grades

Ditridecylamine is commercially available from a range of suppliers catering to the research and development sector. The purity of the available grades is a critical factor for its application, with higher purity being essential for sensitive analytical techniques and demanding synthetic procedures. While "research grade" is a common designation, it is crucial to scrutinize the specifications provided by the supplier, ideally in the form of a Certificate of Analysis (CoA).

A comprehensive, though not exhaustive, list of suppliers and their typical product specifications is provided below. Researchers are advised to contact the suppliers directly to obtain the most current and detailed information, including lot-specific CoAs.

Supplier	Stated Purity/Grade	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Additional Information
Simson Pharma	High Purity (CoA available upon request) [1]	5910-75-8	C ₂₆ H ₅₅ N	381.73	Accompanied by a Certificate of Analysis.
Sigma-Aldrich (distributor for AstaTech, Inc.)	95%[2]	5910-75-8	C ₂₆ H ₅₅ N	381.73	-
BOC Sciences	Inquiry for price and specifications	101012-97-9	C ₂₆ H ₅₅ N	381.72	-
BenchChem	For research use only	101012-97-9	C ₂₆ H ₅₅ N	381.7	-
BASF	Mixture of isomers[3]	101012-97-9	-	-	Primarily used for the production of extreme pressure additives.[3]

Note on Purity Determination: The purity of **ditridecylamine** and other amine products is typically determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods can separate the main component from impurities, allowing for quantification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the compound. A typical Certificate of Analysis for a high-purity amine would include the purity determined by a chromatographic method, as well as results from spectroscopic analysis to confirm its identity.

Experimental Applications and Methodologies

Ditridecylamine's long, nonpolar alkyl chains and the presence of a secondary amine group give it unique properties that are leveraged in various experimental protocols.

Solvent Extraction of Metals

Long-chain amines are widely used as extractants in hydrometallurgy for the selective separation of metal ions from aqueous solutions. While specific protocols for **ditridecylamine** are not as commonly published as those for other commercial extractants like Alamine 336 (a mixture of tri-octyl/decyl amines), the general principles and experimental setup are transferable. One of the significant applications of such amines is in the extraction of uranium from acidic leach liquors.^{[4][5][6]}

General Experimental Protocol for Uranium Extraction (adapted for **Ditridecylamine**):

- **Organic Phase Preparation:** Prepare a solution of **ditridecylamine** in a suitable organic diluent, such as kerosene or other high-flashpoint aliphatic hydrocarbons. The concentration of the amine can be varied (e.g., 0.05 M to 0.5 M) depending on the expected concentration of uranium in the aqueous phase.
- **Aqueous Phase:** The aqueous phase is typically an acidic solution (e.g., sulfuric acid) containing the uranium ions (as uranyl sulfate, UO_2SO_4). The pH of the aqueous phase is a critical parameter and should be optimized for maximum extraction efficiency.
- **Extraction:** The organic and aqueous phases are mixed in a defined ratio (e.g., 1:1 v/v) in a separatory funnel or a mixer-settler. The mixture is agitated for a sufficient time (e.g., 30 minutes) to reach equilibrium.
- **Phase Separation:** After agitation, the two phases are allowed to separate. The aqueous phase (raffinate) is drained, and the organic phase (loaded with uranium) is collected.
- **Stripping:** The uranium is then stripped from the loaded organic phase by contacting it with a suitable stripping solution, such as a solution of sodium carbonate or ammonium carbonate. This reverses the extraction process, transferring the uranium back to an aqueous phase in a more concentrated form.

- Analysis: The concentration of uranium in the initial aqueous phase, the raffinate, and the stripping solution is determined by a suitable analytical technique, such as inductively coupled plasma mass spectrometry (ICP-MS) or spectrophotometry, to calculate the extraction and stripping efficiencies.

The logical workflow for a typical solvent extraction experiment is depicted in the following diagram:

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